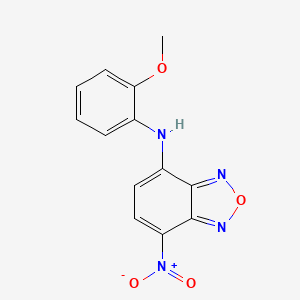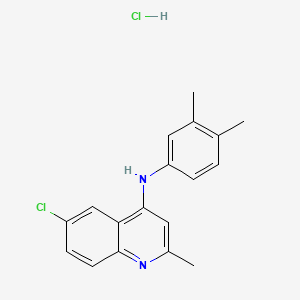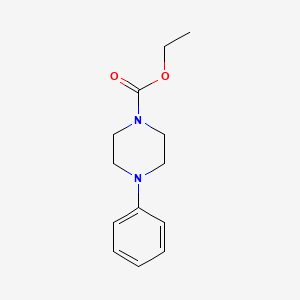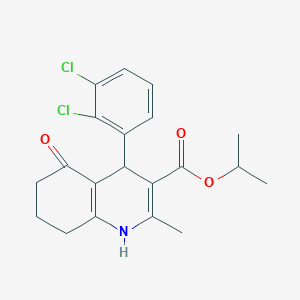![molecular formula C22H23N3O2 B5139537 N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5139537.png)
N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide is a compound that is used in scientific research for its potential therapeutic properties. The compound is also known as FP1 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of FP1 is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. The compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth, and to inhibit the JNK pathway, which is involved in cell death. FP1 has also been shown to modulate the activity of several neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects:
FP1 has been shown to have several biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. The compound has been shown to protect neurons from oxidative stress and to reduce inflammation in the brain. FP1 has also been shown to improve cognitive function and to reduce the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FP1 has several advantages for lab experiments, including its stability and solubility in water and organic solvents. The compound is also relatively easy to synthesize and purify. However, FP1 has some limitations, including its low bioavailability and poor penetration of the blood-brain barrier. These limitations may make it difficult to translate the findings of lab experiments to clinical applications.
Direcciones Futuras
There are several future directions for research on FP1. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the compound's potential as a therapeutic agent for neurological disorders and cancer. Future research may also focus on the development of analogs of FP1 with improved bioavailability and blood-brain barrier penetration. Finally, research may also focus on the elucidation of the compound's mechanism of action and its interactions with other signaling pathways in the brain.
Métodos De Síntesis
The synthesis of FP1 involves the reaction of 3-(2-furyl)phenylamine with 2-pyridinemethanol in the presence of a catalyst. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
FP1 has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and to improve cognitive function in animal models. FP1 has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)phenyl]-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(24-19-7-3-5-18(15-19)21-8-4-14-27-21)17-9-12-25(13-10-17)16-20-6-1-2-11-23-20/h1-8,11,14-15,17H,9-10,12-13,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXHCSOVBCZDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC=CO3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)







![2,4-dimethyl-9-(4-methylphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139532.png)

![1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5139560.png)
![N-allyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139561.png)